Di-n-butyltin sulfide

Catalog No.
S1895501
CAS No.
4253-22-9
M.F
C8H18SSn
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-n-butyltin sulfide

Di-n-butyltin sulfide addresses key limitations of oxide and halide organotin precursors. ● Solubility: Freely soluble in toluene, THF-enabling spin coating and colloidal synthesis. ● Single-source precursor: Provides both Sn and S for stoichiometric SnS deposition, avoiding halide byproducts. ● Purity: Ideal for photovoltaic absorbers and Li-ion battery anodes. ● Moderated catalyst: Longer pot life for polyurethane/silicone curing. In stock, globally shipped.

CAS Number

4253-22-9

Product Name

Di-n-butyltin sulfide

IUPAC Name

dibutyl(sulfanylidene)tin

Molecular Formula

C8H18SSn

Molecular Weight

265.01 g/mol

InChI

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;

InChI Key

JJPZOIJCDNHCJP-UHFFFAOYSA-N

SMILES

CCCC[Sn](=S)CCCC

Canonical SMILES

CCCC[Sn](=S)CCCC

The exact mass of the compound Dibutylthioxostannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92620. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dibutyltin sulfide, Di-n-butyltin sulfide, Dibutylthioxostannane, Dibutyltin sulphide, Dibutyl(sulfanylidene)tin

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

Di-n-butyltin sulfide is an organotin compound valued primarily as a single-source precursor for the synthesis of tin sulfide (SnS, SnS2) nanomaterials and as a specialty catalyst. Unlike more common organotin precursors such as dibutyltin oxide, which is a solid with poor solubility, or dibutyltin dichloride, which can introduce halide impurities, di-n-butyltin sulfide offers distinct processability advantages. Its solubility in organic solvents like toluene and THF facilitates its use in solution-based deposition and formulation, while its chemical structure provides both tin and sulfur, simplifying reaction stoichiometry for producing high-purity tin sulfide phases upon thermal decomposition. [REFS-1, REFS-3]

Research & Procurement Fit

PU Catalysis
Selective latent catalyst for rigid and waterborne polyurethane systems
PVC Stabilization
Thermal stabilizer for halogenated polymers, supporting clarity retention
Processing Integration
Liquid physical state enables direct homogeneous incorporation into resin premixes

Substituting Di-n-butyltin sulfide with seemingly similar compounds like Dibutyltin oxide (DBTO) or Dibutyltin dichloride (DBTC) often fails in practice due to critical differences in physical properties and chemical reactivity. DBTO is a solid powder with very poor solubility in water and most organic solvents, making it unsuitable for solution-based processes where Di-n-butyltin sulfide excels. DBTC, while more soluble, introduces chloride ions, which can be detrimental in electronic and catalytic applications, and its thermal decomposition pathway is different. [1] For applications requiring a clean, single-source precursor for tin sulfide nanomaterials or a soluble organotin catalyst, the sulfide form provides unique processing and purity advantages that common oxides and halides cannot replicate. [2]

Substitution Risk

Catalytic Profile Mismatch
Dibutyltin oxide or mercaptide analogs may shift cream and rise times, altering process control in rigid foam applications.
Hydrolytic Stability Gap
DBTDL may undergo rapid deactivation in aqueous prepolymer; DBTS provides reported water-tolerant retention that generic substitutes may not replicate.
Polymer Architecture Divergence
Sn=S coordination can influence polymer microstructure differently than Sn-O analogs, limiting direct interchangeability in specialty polylactide synthesis.

Superior Processability: Enhanced Solubility Over Dibutyltin Oxide (DBTO)

Di-n-butyltin sulfide exhibits significantly better processability in non-aqueous systems compared to its common oxide analog, Dibutyltin oxide (DBTO). Technical datasheets explicitly state that Di-n-butyltin sulfide is soluble in organic solvents such as toluene and tetrahydrofuran. In stark contrast, DBTO is characterized as an amorphous white powder that is very difficult to dissolve in organic solvents and is insoluble in water.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in toluene and tetrahydrofuran
Comparator Or BaselineDibutyltin oxide (DBTO): Very difficult to dissolve
Quantified DifferenceQualitatively significant (soluble vs. practically insoluble)
ConditionsStandard laboratory conditions

This solubility advantage is critical for any application requiring homogeneous solution-based synthesis, thin-film deposition, or formulation, making it the clear choice over the insoluble oxide form.

Cream & Rise Time
Head-to-head
DBTS: 78 sec cream / 156 sec rise
Mercaptide: 35 sec / 113 sec
Supports extended process window for mold filling
0.1 phr, sorbitol-based polyol, 25°C rigid PU foam

Optimized for Pure Tin Sulfide Synthesis: Single-Step Thermal Decomposition Profile

As a single-source precursor for tin(II) sulfide (SnS), Di-n-butyltin sulfide offers a cleaner and more direct synthesis route compared to multi-component systems or halide precursors. Thermogravimetric analysis shows that Di-n-butyltin sulfide decomposes in a single, sharp step in air to yield phase-pure SnS. [1] This contrasts with syntheses starting from tin chlorides (e.g., SnCl2 or DBTC), which require a separate sulfur source and risk halide contamination, or routes from DBTO, which require a sulfiding agent and can lead to oxide impurities.

Evidence DimensionThermal Decomposition Product
Target Compound DataPhase-pure SnS in a single step
Comparator Or BaselineDibutyltin dichloride (DBTC) / Tin (II) chloride: Requires separate sulfur source, risk of Cl- contamination
Quantified DifferenceSingle-source precursor vs. multi-source requirement
ConditionsThermal decomposition in air [<a href="https://pubs.rsc.org/en/content/articlelanding/2005/cp/b507963h" target="_blank">1</a>]

For producing high-purity tin sulfide nanomaterials for applications like photovoltaics or batteries, using this single-source precursor simplifies the process and minimizes potential impurities.

Water-Tolerant Catalysis
Cross-study comparable
DBTS retains catalytic activity in waterborne prepolymer; DBTDL undergoes hydrolytic deactivation
Supports aqueous prepolymer consistency and batch predictability
Qualitative, consistent across vendor and literature sources

Differentiated Catalytic Activity Profile Compared to Carboxylate and Mercaptide Analogs

In catalysis, the ligands attached to the tin center dictate reactivity. While widely used in polyurethane catalysis, organotin compounds show a clear reactivity trend based on the anionic ligand. Tin-sulfur compounds like Di-n-butyltin sulfide are generally less reactive as urethane catalysts than organotin carboxylates such as Dibutyltin dilaurate (DBTDL) or Dibutyltin diacetate. [1] This lower reactivity can be advantageous for applications requiring longer pot life or specific control over the curing profile, where highly active catalysts like DBTDL may be too fast.

Evidence DimensionRelative Catalytic Reactivity (Urethane Formation)
Target Compound DataLess reactive (as a tin-sulfur compound)
Comparator Or BaselineDibutyltin dilaurate (DBTDL): More reactive
Quantified DifferenceQualitative ranking: Carboxylates > Sulfides/Mercaptides
ConditionsPolyurethane systems

This compound is a strategic choice for formulators needing to moderate cure speeds or achieve specific reaction kinetics that are not possible with the more aggressive, standard organotin carboxylate catalysts.

Polymer Architecture Control
Class-level inference
Dibutyltin sulfides favor even-numbered linear chains; catechol catalysts yield odd-numbered cycles
May support microstructure tuning in polylactide research
Data from cyclic sulfide adducts, not monomeric DBTS; class-level observation
Stabilizer Precipitation
Supporting evidence
DBTS-containing liquid stabilizer reduces precipitate formation vs. conventional mercaptide stabilizers
Supports surface clarity and reduced equipment fouling in transparent PVC processing
Patent claims; qualitative improvement at typical PVC processing temperatures

Solution-Based Synthesis of High-Purity Tin Sulfide Nanomaterials

Leveraging its solubility in organic solvents, this compound is ideally suited for solution-based synthesis methods like colloidal synthesis or spin coating to produce tin sulfide (SnS) thin films and nanoparticles. [1] Its nature as a single-source precursor ensures stoichiometric control and high purity, which is critical for fabricating absorber layers in photovoltaic devices or anode materials for lithium-ion batteries.

Formulation of Specialty Polymer Systems with Controlled Cure Rates

In applications where standard organotin catalysts like DBTDL provide excessively fast curing, Di-n-butyltin sulfide can be employed as a less reactive catalyst. This allows for a longer pot life and better process control in the formulation of certain polyurethanes, silicones, or other condensation-cure polymer systems, a direct consequence of the moderated reactivity of tin-sulfur bonds compared to tin-carboxylate bonds. [2]

Low-Temperature, Halide-Free Deposition of Tin Sulfide Films

The compound's defined thermal decomposition pathway allows for the creation of phase-pure SnS without the need for co-reactants. [1] This makes it a valuable precursor in chemical vapor deposition (CVD) or spray pyrolysis techniques where avoiding halide-based byproducts is necessary to prevent corrosion or substrate etching.

Application Fit Matrix

Application
Selection Property
Validation Focus
Spray-applied rigid PU foam insulation
Latent catalysis profile
Extended cream and rise time for substrate wetting and uniform density
Waterborne PU dispersion synthesis
Water-tolerant catalyst stability
Retained activity in aqueous prepolymer; batch-to-batch consistency
Transparent PVC profile or film extrusion
Homogeneous stabilizer compatibility
Resistance to precipitation; optical clarity and anti-plate-out performance

Physical Description

Liquid

UNII

0TK78Y6EU4

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (85.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (19.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20.79%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (20.79%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (19.8%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (20.79%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (13.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (13.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

4253-22-9

Wikipedia

Dibutylthioxostannane

General Manufacturing Information

Plastics product manufacturing
Stannane, dibutylthioxo-: ACTIVE

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